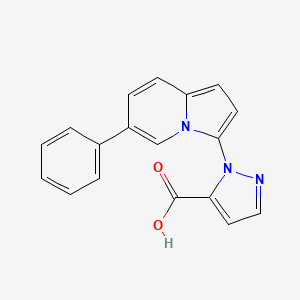![molecular formula C9H16N2O2 B8107878 (3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B8107878.png)
(3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a complex organic compound that belongs to the class of hexahydropyrrolo[3,4-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole derivatives and appropriate alkylating agents.
Cyclization: The key step involves cyclization to form the hexahydropyrrolo[3,4-c]pyrrole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Modification: Introduction of the 2-methoxyethyl group can be done via nucleophilic substitution reactions using reagents like sodium methoxide and ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrole Derivatives: Compounds with similar core structures but different functional groups.
Pyrrole Derivatives: Compounds that share the pyrrole ring but differ in the degree of saturation and substitution.
Uniqueness
The uniqueness of (3aS,6aR)-2-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one lies in its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3aR,6aS)-5-(2-methoxyethyl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-13-3-2-11-6-7-4-10-5-8(7)9(11)12/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNQZYZSACNOT-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2CNCC2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C[C@@H]2CNC[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8107796.png)
![cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one](/img/structure/B8107801.png)
![1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8107806.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B8107809.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone](/img/structure/B8107828.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one](/img/structure/B8107834.png)
![N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B8107841.png)
![2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B8107847.png)

![(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone](/img/structure/B8107856.png)
![rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8107871.png)
![3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea](/img/structure/B8107879.png)
![(3aS,9bR)-5-methylsulfonyl-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline](/img/structure/B8107886.png)
![3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8107894.png)
